(4-Methyl-2-nitrophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

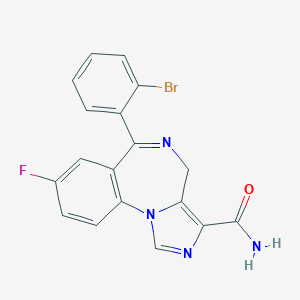

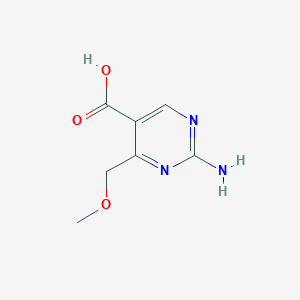

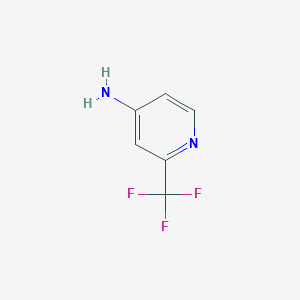

(4-Methyl-2-nitrophenyl)boronic acid is a useful synthetic intermediate. It is a reagent used for ligand-free palladium-catalyzed Suzuki-Miyaura cross-couplings, Ruthenium catalyzed direct arylation of benzylic sp3 carbons of acyclic amines and Diels-Alder or C-H activation reactions .

Synthesis Analysis

The synthesis of (4-Methyl-2-nitrophenyl)boronic acid involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The molecular formula of (4-Methyl-2-nitrophenyl)boronic acid is C7H8BNO4. It has an average mass of 180.954 Da and a monoisotopic mass of 181.054642 Da .Chemical Reactions Analysis

(4-Methyl-2-nitrophenyl)boronic acid is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions with aryl halides or nitroarenediazonium tetrafluoroborates .Physical And Chemical Properties Analysis

(4-Methyl-2-nitrophenyl)boronic acid is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 382.8±52.0 °C at 760 mmHg, and it has a vapour pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 43.9±0.4 cm3, and a molar volume of 135.2±5.0 cm3 .Aplicaciones Científicas De Investigación

1. Synthetic Intermediates and Building Blocks

(Zhang et al., 2017) explored the structure of multifunctional compounds containing boronic acids, highlighting their role as synthetic intermediates and building blocks in fields like medicine and agriculture. They synthesized derivatives with aminophosphonic acid groups, showing potential for new applications.

2. Chiral Cavity Formation for Racemate Resolution

(Wulff et al., 1977) discussed the synthesis of polymers containing chiral cavities using boronic acids. These cavities demonstrated the ability to resolve racemates, which could be significant in stereochemistry.

3. Macrocyclic Chemistry

(Fárfan et al., 1999) described the synthesis of macrocyclic compounds and dimeric boronates using aryl boronic acids. This research contributes to the field of macrocyclic chemistry, with potential implications in molecular recognition and catalysis.

4. Kinetic Studies in Chemical Reactions

(Takao et al., 1999) studied the kinetics of reactions involving boronic acids, contributing to our understanding of reaction mechanisms and rates in organic chemistry.

5. Stereoselectivity in Organic Reactions

(Yamashita et al., 1996) synthesized terphenylboronic acid derivatives, demonstrating their ability to recognize and differentiate between anomers in organic reactions, highlighting the stereoselective potential of boronic acids.

6. Diol and Carbohydrate Recognition

(Mulla et al., 2004) screened boronic acids for their ability to bind to diols, showing the significance of boronic acids in diol and carbohydrate recognition.

Safety And Hazards

Direcciones Futuras

Boronic acids, including (4-Methyl-2-nitrophenyl)boronic acid, have been increasingly seen in approved drugs . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that boronic acids have a promising future in medicinal chemistry.

Propiedades

IUPAC Name |

(4-methyl-2-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHIVXNOPOXRIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326214 |

Source

|

| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-2-nitrophenyl)boronic acid | |

CAS RN |

143697-03-4 |

Source

|

| Record name | (4-Methyl-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)

![4-Hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B138142.png)

![1-[(2-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B138143.png)

![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)